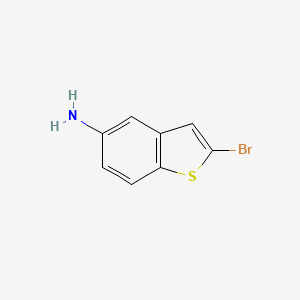
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of a chloro, methoxy, and nitro group attached to a phenyl ring, along with a triazole ring.
Méthodes De Préparation
The synthesis of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group.
Triazole Formation: The final step involves the formation of the triazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted triazoles.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole include other triazole derivatives with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. For example:
3-(5-Bromo-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromo group instead of a chloro group.
3-(5-Chloro-2-ethoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9ClN4O3 |
|---|---|
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClN4O3/c1-14-5-12-10(13-14)7-3-6(11)4-8(15(16)17)9(7)18-2/h3-5H,1-2H3 |
Clé InChI |
SSLNNYAYKIRANI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)



![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)


![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)
![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)





